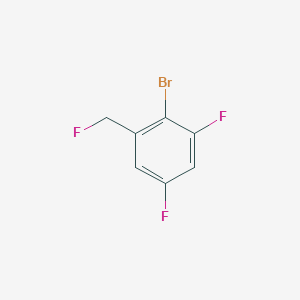
2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. It is a small molecule that targets the mitochondrial tricarboxylic acid cycle, a key metabolic pathway that is upregulated in cancer cells.
Mecanismo De Acción
2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide targets the mitochondrial tricarboxylic acid cycle, also known as the Krebs cycle or TCA cycle. This metabolic pathway is upregulated in cancer cells to support their high energy demands. 2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide inhibits two enzymes in the TCA cycle, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, leading to decreased ATP production and increased oxidative stress in cancer cells. This ultimately leads to cell death.
Biochemical and Physiological Effects:
2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits tumor growth and metastasis in vivo. In addition, 2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide has been shown to have minimal toxicity in normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide is its specificity for cancer cells, which reduces the risk of toxicity to normal cells and tissues. Another advantage is its ability to synergize with other anticancer agents, which may enhance its efficacy. However, one limitation of 2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
For 2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide research include clinical trials to evaluate its efficacy and safety in humans. Other potential directions include the development of more potent analogs of 2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide, the exploration of its use in combination with other anticancer agents, and the investigation of its potential use in other diseases that involve metabolic dysregulation.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide involves the reaction of 2-chloropyridine-4-carboxylic acid with isopropylamine to form 2-chloro-N-(2-propan-2-yloxypyridin-4-yl)acetamide. The resulting compound is then reacted with 2-bromo-1-chloropropane to form 2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide. The overall yield of the synthesis process is about 20%.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide has been extensively studied in preclinical models of various types of cancer, including pancreatic cancer, acute myeloid leukemia, and non-small cell lung cancer. It has been shown to induce cell death in cancer cells and inhibit tumor growth in vivo. 2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide has also been tested in combination with other anticancer agents, such as gemcitabine and cisplatin, and has demonstrated synergistic effects.
Propiedades
IUPAC Name |
2-chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-7(2)16-10-6-9(4-5-13-10)14-11(15)8(3)12/h4-8H,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPRQHSXQWUMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N',N'-dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B3011026.png)
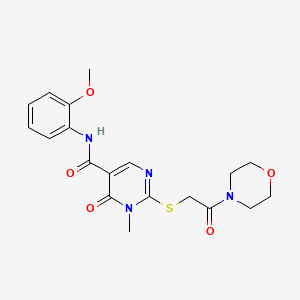
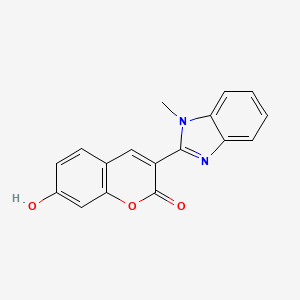
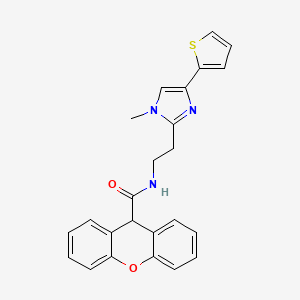
![[2-(3-Chloroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3011035.png)
![1-Iodo-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B3011036.png)
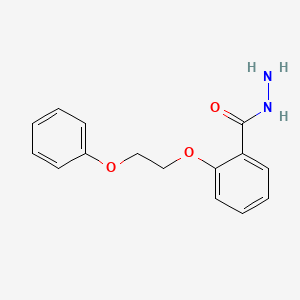
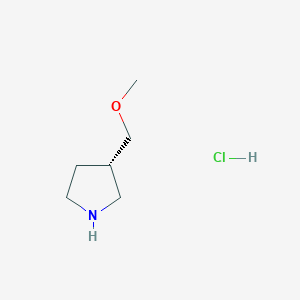
![N-(2-chloro-5-(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3011041.png)
![7-(4-chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3011043.png)
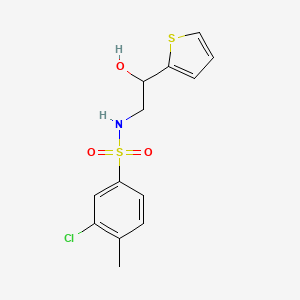
![6-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B3011045.png)
